1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)-
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a bromine atom at the 6-position and a phenylsulfonyl group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- typically involves multi-step synthetic routesThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylation reagents like phenylsulfonyl chloride in the presence of a base .
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for the formation of carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Chemical Biology: Researchers use this compound to study the structure-activity relationships of heterocyclic compounds and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine Derivatives: These compounds share the same core structure but differ in the substituents at various positions.
6-Bromo-1H-pyrrolo[3,2-B]pyridine: This compound has a similar structure but with a different fusion pattern of the pyridine and pyrrole rings.
Phenylsulfonyl-Substituted Heterocycles: Compounds with a phenylsulfonyl group at different positions on the heterocyclic ring can exhibit varying degrees of biological activity and chemical stability.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for research and development in various fields .
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromopyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-7-6-10-8-9-16(13(10)15-12)19(17,18)11-4-2-1-3-5-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCRLERZFDSBII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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